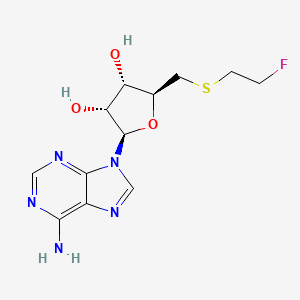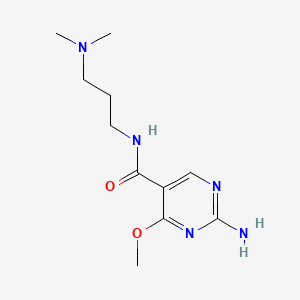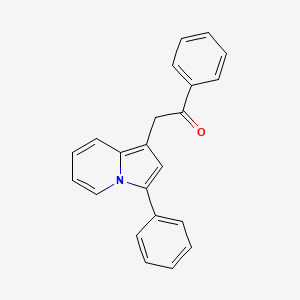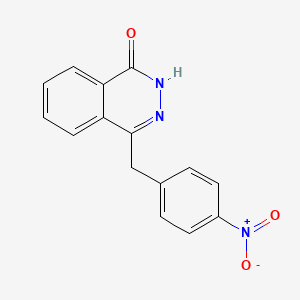
4-(4-nitrobenzyl)phthalazin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-nitrobenzyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a nitrobenzyl group attached to the phthalazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzyl)phthalazin-1(2H)-one typically involves the following steps:
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Phthalazinone Core: The nitrated benzyl compound is then reacted with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-nitrobenzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-aminobenzyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-nitrobenzyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-(4-nitrobenzyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-(4-nitrobenzyl)phthalazin-1(2H)-one can be compared with other similar compounds such as:
4-(4-aminobenzyl)phthalazin-1(2H)-one: The reduced form with an amino group instead of a nitro group.
4-(4-chlorobenzyl)phthalazin-1(2H)-one: A derivative with a chloro group instead of a nitro group.
4-(4-methylbenzyl)phthalazin-1(2H)-one: A derivative with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
62970-28-9 |
|---|---|
Molekularformel |
C15H11N3O3 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
4-[(4-nitrophenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-4-2-1-3-12(13)14(16-17-15)9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2,(H,17,19) |
InChI-Schlüssel |
MLAADDJNVMHSGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


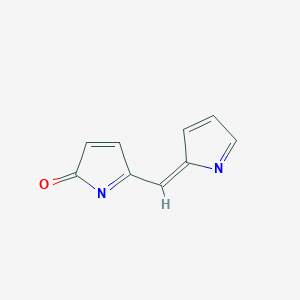
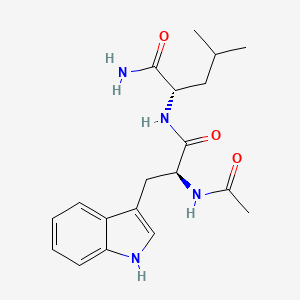

![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)


